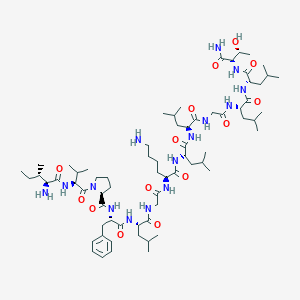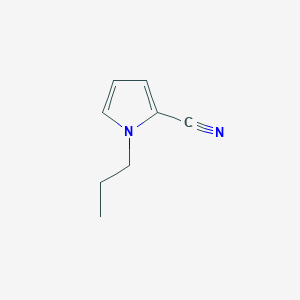
4-(Bromomethyl)benzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
IMMEPIP can be synthesized through a multi-step process involving the reaction of piperidine with imidazole derivatives. One common method involves the alkylation of piperidine with 4-chloromethylimidazole under basic conditions to yield IMMEPIP . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of IMMEPIP follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is often obtained as a dihydrobromide salt to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions
IMMEPIP undergoes various chemical reactions, including:
Oxidation: IMMEPIP can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert IMMEPIP to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazole compounds .
Scientific Research Applications
IMMEPIP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study histamine receptor interactions and signaling pathways.
Biology: Investigates the role of histamine receptors in cellular processes and neurotransmission.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
IMMEPIP exerts its effects by selectively binding to histamine H3 and H4 receptors. Upon binding, it modulates the release of neurotransmitters such as histamine, dopamine, and acetylcholine. This modulation occurs through the inhibition of calcium channels and activation of potassium channels, leading to decreased neurotransmitter release and altered neuronal signaling .
Comparison with Similar Compounds
IMMEPIP is unique in its high selectivity and potency for histamine H3 and H4 receptors compared to other agonists like ®-α-methylhistamine and clobenpropit . Similar compounds include:
®-α-Methylhistamine: Another selective H3 receptor agonist but with different pharmacokinetic properties.
Clobenpropit: A histamine H3 receptor antagonist/inverse agonist with distinct binding characteristics.
IMMEPIP’s unique binding profile and efficacy make it a valuable tool in histamine receptor research and potential therapeutic applications .
Properties
CAS No. |
102047-01-8 |
|---|---|
Molecular Formula |
C9H6BrO3- |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C9H7BrO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1 |
InChI Key |
NTHQMPYWKFRXOM-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CBr)C(=O)C(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C(=O)[O-] |
Key on ui other cas no. |
102047-01-8 |
Synonyms |
4-(bromomethyl)benzoylformate BrMeBF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


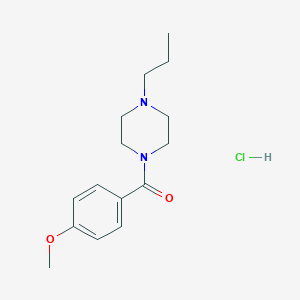


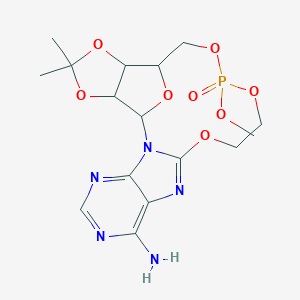
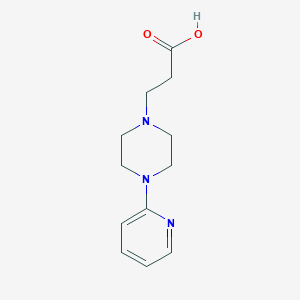
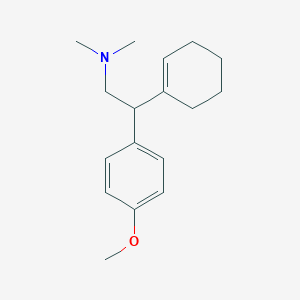
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
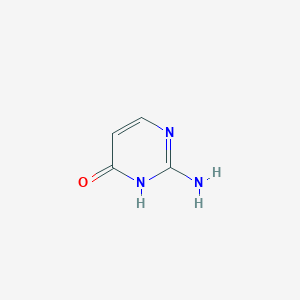
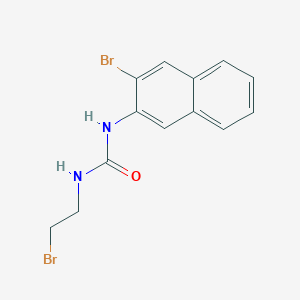
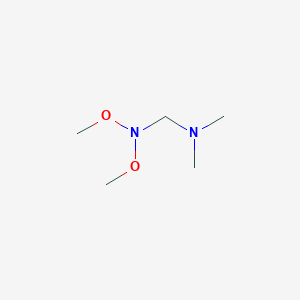
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
